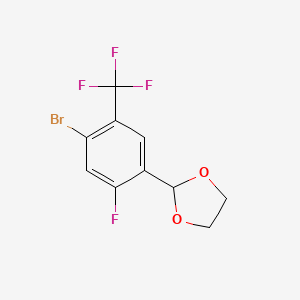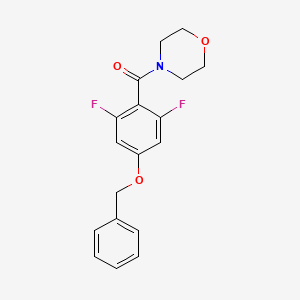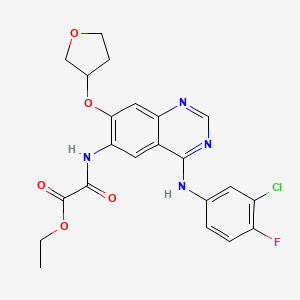
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate (Afatinib Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate, commonly known as an Afatinib Impurity, is a chemical compound used in the pharmaceutical industry. It is a byproduct or degradation product of Afatinib, a medication used to treat non-small cell lung cancer. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of the pharmaceutical product.
准备方法
The synthesis of (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate involves multiple steps, including the formation of the quinazoline core, the introduction of the tetrahydrofuran group, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale reactors and purification techniques such as crystallization and chromatography to isolate the compound.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of Afatinib.
Biology: Researchers use it to understand the metabolic pathways and interactions of Afatinib in biological systems.
Medicine: It helps in the development of new pharmaceutical formulations by providing insights into the impurity profile of Afatinib.
Industry: It is used in quality control processes to ensure the purity and safety of Afatinib-containing products.
作用机制
The mechanism of action of (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate is related to its structural similarity to Afatinib. It interacts with molecular targets such as the epidermal growth factor receptor (EGFR) and other tyrosine kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
相似化合物的比较
Similar compounds include other quinazoline derivatives and Afatinib impurities. Compared to these compounds, (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate is unique due to its specific stereochemistry and functional groups. This uniqueness affects its chemical reactivity, biological activity, and role in pharmaceutical formulations. Similar compounds include:
- Gefitinib Impurity
- Erlotinib Impurity
- Lapatinib Impurity
Understanding these similarities and differences helps in the comprehensive analysis and quality control of pharmaceutical products.
属性
分子式 |
C22H20ClFN4O5 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC 名称 |
ethyl 2-[[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C22H20ClFN4O5/c1-2-32-22(30)21(29)28-18-8-14-17(9-19(18)33-13-5-6-31-10-13)25-11-26-20(14)27-12-3-4-16(24)15(23)7-12/h3-4,7-9,11,13H,2,5-6,10H2,1H3,(H,28,29)(H,25,26,27) |
InChI 键 |
ZXYDHJNWDIATAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


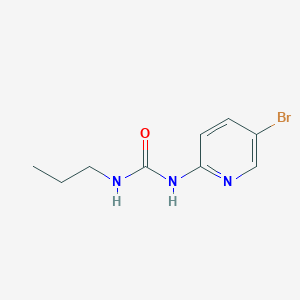
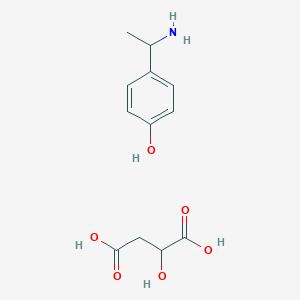
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
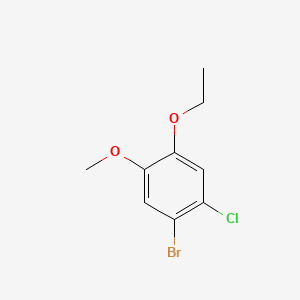
![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)
![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)
